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Compound of Interest

Compound Name:

Ethyl 1-

(aminomethyl)cyclopropanecarbox

ylate

Cat. No.: B112591 Get Quote

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior

efficacy, selectivity, and pharmacokinetic profiles is perpetual. Among the myriad of structural

motifs employed, strained ring systems, particularly the cyclopropane ring, have emerged as

powerful tools for molecular design. The rigid, three-dimensional nature of the cyclopropyl

group offers a level of conformational constraint that is highly sought after, allowing for precise

orientation of functional groups and improved interaction with biological targets.[1][2] This guide

focuses on Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a versatile building block that

embodies the strategic advantages of this unique scaffold. By providing both a primary amine

and an ester functionality on a compact, rigid core, this molecule serves as a critical starting

point for the synthesis of complex pharmaceutical agents. This document provides an in-depth

exploration of its properties, synthesis, and applications, designed for the discerning researcher

and drug development professional.

Section 1: Core Characteristics and Structural
Significance
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a disubstituted cyclopropane derivative. It

is a non-proteinogenic amino acid ester, meaning it mimics the structure of natural amino acids

but with a conformationally restricted backbone. This restriction is the cornerstone of its utility in

drug design.[2]
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The molecule's structure is deceptively simple, yet it confers several advantageous properties:

Metabolic Stability: The cyclopropane ring's strong C-C and C-H bonds are less susceptible

to metabolic degradation compared to aliphatic chains, often leading to improved in vivo half-

life of drug candidates.[1][2]

Three-Dimensionality: It introduces a well-defined spatial arrangement of its substituents,

which can enhance binding potency and selectivity by locking the molecule into a bioactive

conformation.[3]

Novel Chemical Space: As a synthetic building block, it allows chemists to explore novel

chemical space, moving away from saturated, "flat" molecules towards more complex, sp³-

rich architectures that often yield better clinical success rates.

This compound is most commonly available as the free base (a liquid) or as a more stable

hydrochloride salt (a solid), which aids in handling and storage.[4][5][6] Its primary applications

lie in the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular

probes where precise conformational control is paramount.[7][8]

Section 2: Physicochemical and Spectroscopic
Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to

its effective use in synthesis and development.

Data Presentation: Key Properties
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Property Value Source(s)

IUPAC Name

ethyl 1-

(aminomethyl)cyclopropane-1-

carboxylate

[9]

Synonyms

1-(Aminomethyl)-

cyclopropanecarboxylic acid

ethyl ester

[7]

CAS Number
400840-94-0 (Free Base)

362703-20-6 (HCl Salt)
[4][5]

Molecular Formula
C₇H₁₃NO₂ (Free Base)

C₇H₁₄ClNO₂ (HCl Salt)
[4][5][9]

Molecular Weight
143.18 g/mol (Free Base)

179.64 g/mol (HCl Salt)
[4][5][10]

Appearance
Liquid (Free Base) Solid (HCl

Salt)
[6][7]

Storage Conditions
Store under -20°C, sealed, in a

dry, dark place.
[5][10]

SMILES CCOC(=O)C1(CN)CC1 [7][9]

InChI Key
IWPIXNGIFMRSAU-

UHFFFAOYSA-N (HCl Salt)
[6]

Spectroscopic Signature Analysis
While experimental spectra should always be acquired for confirmation, the structure of Ethyl
1-(aminomethyl)cyclopropanecarboxylate allows for the confident prediction of its key

spectroscopic features.

¹H NMR: The spectrum would be characterized by several distinct regions. The ethyl group

will present as a quartet around 4.1 ppm (-O-CH₂-CH₃) and a triplet around 1.2 ppm (-O-

CH₂-CH₃). The aminomethyl protons (-CH₂-NH₂) would likely appear as a singlet around 2.8-

3.0 ppm. The diastereotopic protons of the cyclopropane ring are highly characteristic and

will appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.
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[11] The NH₂ protons may appear as a broad singlet, the chemical shift of which is

dependent on concentration and solvent.

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, expected

around 170-175 ppm. The carbons of the ethyl group will appear around 60 ppm (-CH₂-) and

14 ppm (-CH₃). The quaternary carbon of the cyclopropane ring will be found around 30-35

ppm, while the methylene carbons of the ring will be further upfield, typically below 20 ppm.

The aminomethyl carbon (-CH₂NH₂) would be expected in the 40-45 ppm range.

FT-IR: The infrared spectrum will be dominated by a strong C=O stretch from the ester group

at approximately 1720-1740 cm⁻¹.[12] The N-H stretching of the primary amine will be visible

as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aliphatic and

cyclopropyl groups will appear just below 3000 cm⁻¹. A characteristic C-O stretch from the

ester will also be present in the 1100-1300 cm⁻¹ range.

Section 3: Synthesis and Mechanistic
Considerations
The synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a multi-step process

that requires careful control of reaction conditions. A common and reliable approach involves

the construction of the cyclopropane ring followed by functional group interconversion.

Experimental Protocol: A Representative Synthesis
Route
This protocol outlines a plausible synthesis starting from a commercially available diethyl

malonate derivative. The causality behind each step is explained to provide a deeper

understanding of the process.

Step 1: Cyclopropanation via Dibromide Alkylation

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar),

add anhydrous ethanol (250 mL).

Base Formation: Add sodium metal (1.1 eq) in small portions to the ethanol to generate a

solution of sodium ethoxide. Causality: Sodium ethoxide is a strong, non-nucleophilic base
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ideal for deprotonating the acidic α-proton of diethyl malonate without causing significant

ester hydrolysis.

Substrate Addition: Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir

for 30 minutes.

Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise, keeping the temperature below 10°C.

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6

hours. Causality: The malonate enolate acts as a nucleophile, first displacing one bromide.

The second intramolecular alkylation then occurs to form the cyclopropane ring, a classic

approach for cyclopropane synthesis.

Workup: Cool the reaction, filter off the sodium bromide precipitate, and remove the ethanol

under reduced pressure. The resulting crude product is diethyl cyclopropane-1,1-

dicarboxylate.

Step 2: Selective Hydrolysis and Decarboxylation

Hydrolysis: Dissolve the crude diester in ethanol and add a solution of potassium hydroxide

(1.05 eq) in water. Stir at room temperature overnight. Causality: Using a slight excess of

one equivalent of base selectively hydrolyzes one of the two ester groups to a carboxylate

salt.

Acidification & Decarboxylation: Carefully acidify the mixture with 6M HCl to pH ~2. Heat the

mixture to 80-100°C until gas evolution (CO₂) ceases. Causality: The resulting geminal

carboxylic acid-ester is thermally unstable and readily decarboxylates upon heating in acidic

conditions to yield ethyl cyclopropanecarboxylate.

Extraction: Extract the product with diethyl ether, wash with brine, dry over anhydrous

sodium sulfate, and concentrate to yield the mono-ester.

Step 3: Functionalization and Reduction (Curtius Rearrangement)

Acid Formation: Hydrolyze the remaining ester group using excess NaOH, followed by acidic

workup to obtain 1-cyclopropanecarboxylic acid.
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Acyl Azide Formation: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) or

thionyl chloride followed by sodium azide. Causality: This converts the carboxylic acid into a

reactive acyl azide, the key intermediate for the Curtius rearrangement.

Rearrangement & Trapping: Gently heat the acyl azide solution in the presence of ethanol.

The azide rearranges to an isocyanate with loss of N₂ gas, which is immediately trapped by

the ethanol solvent to form an ethyl carbamate.

Deprotection: Hydrolyze the carbamate under strong acidic or basic conditions to liberate the

primary amine, yielding the final product's precursor acid.

Final Esterification: Perform a Fischer esterification on the resulting 1-

(aminomethyl)cyclopropanecarboxylic acid using ethanol and a catalytic amount of strong

acid (e.g., H₂SO₄) to yield the target molecule.[13]

Visualization: Synthesis Workflow
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Step 1: Ring Formation

Step 2: Decarboxylation

Step 3: Reduction to Amine

Diethyl Malonate

Diethyl Cyclopropane-1,1-dicarboxylate

1. NaOEt
2. 1,2-Dibromoethane

Ethyl 1-cyanocyclopropanecarboxylate

Transformation (e.g., KCN, then decarboxylation)

Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of the target compound.

Section 4: Applications in Medicinal Chemistry and
Drug Discovery
The true value of Ethyl 1-(aminomethyl)cyclopropanecarboxylate is realized in its

application as a constrained building block for creating sophisticated, biologically active

molecules.

Role as a Constrained Amino Acid Surrogate
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In peptide and small molecule drug design, controlling conformation is key to achieving high

potency and selectivity. This molecule serves as a rigid scaffold that can replace more flexible

elements, such as glycine or alanine residues in a peptide chain.

Enzyme Inhibitors: The compound is a known building block for synthesizing dipeptidyl

peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] The rigid

cyclopropane core helps to correctly position the key pharmacophoric elements—the amine

and the ester (or subsequent amide)—for optimal interaction within the enzyme's active site.

Anticonvulsants: Research has shown that derivatives synthesized from this core structure

exhibit promising anticonvulsant activity.[14] The cyclopropane moiety can modulate

lipophilicity and metabolic stability, properties crucial for CNS-active drugs.

General Drug Design: The cyclopropyl fragment is frequently used to address common drug

discovery challenges, including enhancing metabolic stability, increasing brain permeability,

and reducing off-target effects.[2]

Visualization: Incorporation into a Bioactive Scaffold
The following diagram illustrates how the rigid nature of the aminomethyl-cyclopropane core

can orient functional groups (R¹ and R²) toward specific binding pockets in a hypothetical

enzyme active site.
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Caption: Role of the cyclopropane core in orienting pharmacophores.

Section 5: Safety, Handling, and Storage Protocols
As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This

compound and its precursors require careful handling to ensure researcher safety and maintain

compound integrity.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any vapors.[15] Avoid contact with skin and eyes.[15] In case of contact, rinse

immediately and thoroughly with water.
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Storage: The compound is sensitive to temperature and should be stored in a freezer at or

below -20°C.[5] The container must be tightly sealed and protected from moisture and light

to prevent degradation.[5] For the hydrochloride salt, which is a solid, storage in a desiccator

may also be advisable.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases,

as these can cause decomposition or violent reactions.[16][17]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the chemical to enter the environment.[16]

By following these guidelines, researchers can safely and effectively utilize Ethyl 1-
(aminomethyl)cyclopropanecarboxylate in their synthetic endeavors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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